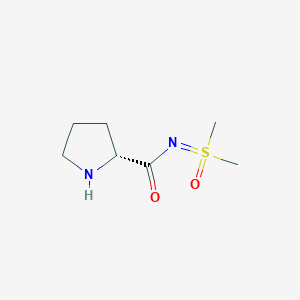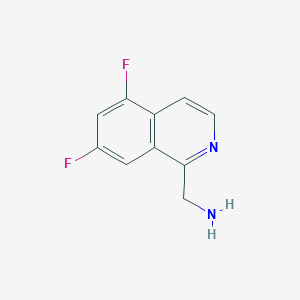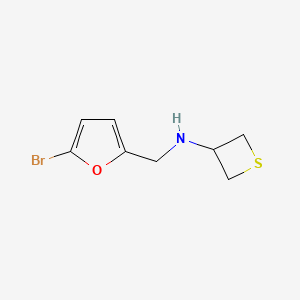
(7-(Difluoromethyl)isoquinolin-1-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-(Difluoromethyl)isoquinolin-1-yl)methanamine is a chemical compound that belongs to the class of isoquinolines, which are nitrogen-containing heterocyclic compounds. The presence of the difluoromethyl group in its structure imparts unique chemical and physical properties, making it an interesting subject for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (7-(Difluoromethyl)isoquinolin-1-yl)methanamine can be achieved through various synthetic routes. One common method involves the introduction of the difluoromethyl group onto the isoquinoline ring. This can be done using difluoromethylation reagents under specific reaction conditions. For example, the difluoromethylation of C(sp^2)-H bonds has been accomplished through Minisci-type radical chemistry, which is best applied to heteroaromatics .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using metal-based catalysts to transfer the difluoromethyl group to the desired position on the isoquinoline ring. These methods are designed to be efficient and cost-effective, ensuring high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(7-(Difluoromethyl)isoquinolin-1-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where the difluoromethyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield difluoromethylated isoquinoline derivatives, while substitution reactions can produce a variety of functionalized isoquinoline compounds .
Aplicaciones Científicas De Investigación
(7-(Difluoromethyl)isoquinolin-1-yl)methanamine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of drugs targeting specific diseases.
Mecanismo De Acción
The mechanism of action of (7-(Difluoromethyl)isoquinolin-1-yl)methanamine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. For example, fluorinated isoquinolines have been shown to inhibit enzymes like protein tyrosine phosphatase 1B (PTP1B), which is involved in regulating insulin signaling .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (7-(Difluoromethyl)isoquinolin-1-yl)methanamine include other fluorinated isoquinolines and difluoromethylated heterocycles. Examples include:
(7-(Trifluoromethyl)isoquinolin-1-yl)methanamine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
(7-(Fluoromethyl)isoquinolin-1-yl)methanamine: Contains a fluoromethyl group instead of a difluoromethyl group.
Uniqueness
The uniqueness of this compound lies in its specific difluoromethyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the development of pharmaceuticals and materials with unique characteristics .
Propiedades
Fórmula molecular |
C11H10F2N2 |
|---|---|
Peso molecular |
208.21 g/mol |
Nombre IUPAC |
[7-(difluoromethyl)isoquinolin-1-yl]methanamine |
InChI |
InChI=1S/C11H10F2N2/c12-11(13)8-2-1-7-3-4-15-10(6-14)9(7)5-8/h1-5,11H,6,14H2 |
Clave InChI |
JGBKHWFRBRHYBR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC2=C1C=CN=C2CN)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methanesulfonylspiro[3.4]octane-2-carboxylic acid](/img/structure/B15277985.png)
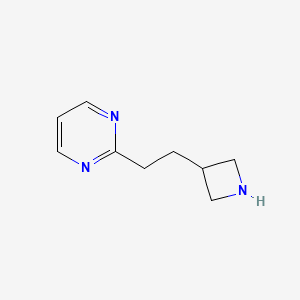
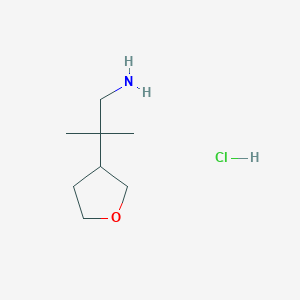
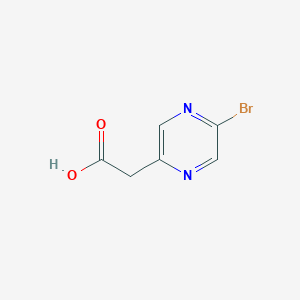
![2-{[1-(3-Chloro-4-fluorophenyl)ethyl]amino}ethan-1-ol](/img/structure/B15278026.png)

![1-(1,4-Dioxaspiro[4.5]decan-8-yl)-1H-pyrazol-4-amine](/img/structure/B15278038.png)
